2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid: is a compound with the following chemical structure:
C13H16O3
It belongs to the class of indole derivatives, which are aromatic compounds containing the indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it is crystalline and colorless, with a specific odor .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.
Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Types of Reactions::
Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
- Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
- Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.
Pharmacophore: Serves as a pharmacophore in drug design.
Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.
Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.
Pharmaceuticals: Potential for drug development.
Agrochemicals: Used in plant growth regulators.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its tetrahydronaphthalene moiety, other indole derivatives share similar pharmacophores. Notable examples include tryptophan, LSD, and strychnine .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16) |
InChI Key |
MHLBISFYFXKQHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O |
Origin of Product |
United States |
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